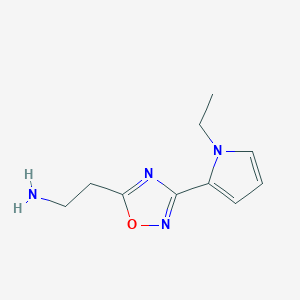

2-(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine

描述

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 1-ethylpyrrole moiety and at position 5 with a 2-aminoethyl chain.

属性

IUPAC Name |

2-[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O/c1-2-14-7-3-4-8(14)10-12-9(5-6-11)15-13-10/h3-4,7H,2,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGWXJVMOOJMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of the Pyrrole Ring

The pyrrole moiety, specifically 1-ethyl-1H-pyrrole-2-yl, can be synthesized via the Paal-Knorr synthesis , a classical method involving the cyclization of a 1,4-dicarbonyl compound with ammonia or primary amines. Alternatively, commercially available 1-ethyl-1H-pyrrole-2-carbaldehyde can be used as a starting material to streamline synthesis.

- Typical reaction conditions: Acidic or neutral media under reflux.

- Key reagents: 1,4-dicarbonyl compounds, ethylamine or ethyl-substituted precursors.

Construction of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is commonly synthesized by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

- General procedure:

- Preparation of the hydrazide intermediate by reacting an ester or acid chloride with hydrazine hydrate.

- Cyclodehydration of the hydrazide with carboxylic acid derivatives or orthoformates.

- Reaction conditions: Reflux in ethanol or other polar solvents, often with acidic catalysts.

- References: Similar cyclizations have been reported using trimethyl orthoformate or trimethyl orthoacetate as dehydrating agents for oxadiazole ring formation.

Coupling of Pyrrole and Oxadiazole Rings

The pyrrole and oxadiazole rings are connected through an ethan-1-amine linker, which can be introduced either before or after ring formation.

- Coupling methods:

- Nucleophilic substitution reactions where the amine group attacks an activated oxadiazole intermediate.

- Use of amide bond formation techniques if a carboxyl or ester group is present on the oxadiazole.

- Typical reagents: Bases (e.g., triethylamine), coupling agents (e.g., HBTU), and solvents like methanol or ethanol.

- Notes: Protection/deprotection strategies (e.g., Boc protection of amines) may be necessary to prevent side reactions.

Detailed Reaction Conditions and Examples

Research Findings and Challenges

- Attempts to prepare analogues such as 2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine have encountered instability issues, leading to elimination products rather than the desired amine.

- Modifications of the primary amino group (e.g., Schiff base formation) have been explored to enhance biological activity, indicating the sensitivity of the amine functionality during synthesis.

- Industrial production would require optimization of each step, potentially using continuous flow reactors and advanced purification to maximize yield and purity.

- Oxidation and reduction reactions targeting the pyrrole or oxadiazole rings can be performed post-synthesis for further functionalization, but must be carefully controlled to avoid decomposition.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more saturated heterocycle.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Pyrrole-2,3-diones.

Reduction: Saturated heterocycles.

Substitution: Various substituted amines or amides.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The compound has been synthesized and tested for its efficacy against various bacterial strains. Studies suggest that modifications to the oxadiazole ring can enhance its biological activity, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

The oxadiazole moiety is often associated with anticancer activity. Preliminary studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting a mechanism of action that may inhibit tumor growth. Further investigations are required to elucidate the specific pathways involved and optimize its structure for enhanced efficacy .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of oxadiazole derivatives. The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. Experimental models indicate that it may reduce oxidative stress and inflammation in neuronal cells .

Material Science

Polymer Synthesis

The compound can be utilized as a building block in the synthesis of novel polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research is ongoing to explore its use in creating smart materials that respond to environmental stimuli .

Nanomaterials

Nanocomposites incorporating this compound have shown promise in enhancing the electrical and thermal conductivity of materials. This application is particularly relevant in the development of advanced electronic devices and energy storage systems .

Agricultural Chemistry

Pesticidal Activity

Compounds containing oxadiazole rings have been studied for their pesticidal properties. The target compound has shown potential as an insecticide, with efficacy against common agricultural pests. Field trials are necessary to assess its effectiveness and safety in real-world agricultural settings .

Herbicide Development

The unique chemical structure allows for the exploration of this compound as a herbicide. Initial laboratory tests suggest it may inhibit specific enzymatic pathways in plants, leading to selective herbicidal activity without harming non-target species .

Case Studies

作用机制

The mechanism of action of 2-(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine depends on its specific application:

Medicinal Chemistry: The compound may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Materials Science: Its electronic properties can be exploited in the design of conductive or semiconductive materials.

相似化合物的比较

Structural Analogues of 1,2,4-Oxadiazoles with Ethylamine Side Chains

The following table compares key structural and physicochemical properties of the target compound with its analogs:

Key Observations :

- Substituent Effects: Aromatic vs. Furan-2-yl () introduces oxygen-based polarity, which may improve aqueous solubility. Halogenated Derivatives: The 4-chlorophenyl analog () increases molecular weight and lipophilicity, which could influence membrane permeability.

Salt Forms : Hydrochloride and dihydrochloride salts (e.g., ) are common, likely improving crystallinity and stability compared to free bases .

- Synthesis: The methyl-substituted analog (compound 7 in ) was synthesized via cyclization and deprotection steps, suggesting similar strategies for the target compound .

Comparison with Other Heterocyclic Ethylamine Derivatives

lists compounds with pyrazole, imidazole, and triazole cores substituted with ethylamine chains. For example:

Key Differences :

- Ring Stability : 1,2,4-Oxadiazoles (target compound) are more hydrolytically stable than 1,3,4-oxadiazoles (compound 6 in ), which may degrade under acidic conditions .

- Bioactivity : Imidazole derivatives () are often associated with histaminergic or enzymatic activity, whereas oxadiazoles (e.g., ) are explored in kinase inhibition .

Research Implications and Gaps

- Biological Activity: No data on carbonic anhydrase activation (cf. ) or kinase binding (cf.

- Synthetic Optimization : Patent examples () highlight the use of coupling reagents (e.g., 2-chloro-1-methylpyridinium iodide) for amide formation, which could be adapted for further derivatization .

生物活性

The compound 2-(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine is a novel derivative featuring a pyrrole and oxadiazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds containing pyrrole and oxadiazole rings exhibit a wide range of biological activities, including:

- Antitumor Activity : Pyrrole derivatives have shown potential in inhibiting cancer cell growth.

- Antimicrobial Properties : Some oxadiazole derivatives possess significant antibacterial effects.

- Enzyme Inhibition : These compounds can act as inhibitors for various enzymes, including protein kinases.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Receptors : The compound may interact with specific receptors or enzymes, altering their activity and leading to therapeutic effects.

- Membrane Disruption : Similar compounds have been shown to disrupt lipid bilayers, affecting cellular integrity and function.

- Inhibition of Signaling Pathways : The compound may inhibit key signaling pathways involved in cell proliferation and survival.

Antitumor Activity

A study investigated the effects of various pyrrole derivatives on cancer cell lines. The findings indicated that modifications in the side chains significantly influenced the antiproliferative activity against colon cancer cells. For instance:

| Compound | Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|

| 2a | HCT116 | 0.001 | EGFR Inhibition |

| 2b | SW620 | 0.0016 | VEGFR2 Inhibition |

These results suggest that the presence of the oxadiazole moiety enhances the interaction with growth factor receptors, contributing to its antitumor effects .

Antimicrobial Properties

Another study focused on the antimicrobial efficacy of pyrrole-based compounds. The results demonstrated that certain derivatives exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Enzyme Inhibition Studies

The compound was also evaluated for its ability to inhibit protein kinases involved in cancer progression. Molecular docking studies revealed that it could effectively bind to ATP-binding sites in various kinases, suggesting potential as a targeted therapy for malignancies .

常见问题

Basic Synthesis and Characterization

Q: What are the standard synthetic routes and characterization methods for 2-(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine? A:

-

Synthesis :

- Pyrrole Core Formation : Start with 1-ethylpyrrole derivatives. Ethylation of pyrrole can be achieved via alkylation reactions using ethyl halides under basic conditions .

- Oxadiazole Ring Construction : Cyclize a nitrile precursor (e.g., 3-(1-ethylpyrrol-2-yl)propanenitrile) with hydroxylamine under reflux in ethanol/water. Adjust pH to 5–6 using sodium acetate to precipitate intermediates .

- Final Amine Functionalization : Reduce a nitrile or azide group to the primary amine using catalytic hydrogenation or Staudinger reactions .

-

Characterization :

- Spectroscopy : Use H/C NMR to confirm pyrrole and oxadiazole ring connectivity. IR spectroscopy identifies NH stretches (~3300 cm) and oxadiazole C=N (1650 cm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., calculated for CHNO: 207.12 g/mol).

- Elemental Analysis : Confirm C, H, N ratios within ±0.4% deviation .

Advanced Synthesis: Yield Optimization and Side Reactions

Q: How can reaction conditions be optimized to improve yield and mitigate side products during oxadiazole formation? A:

-

Key Variables :

-

Side Reactions :

Hypothesized Biological Activity

Q: What biological targets or mechanisms are plausible for this compound based on structural analogs? A:

- Targets :

- Mechanistic Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。